molecular formula C5H11ClFNO B8250522 (R)-2-(Fluoromethyl)morpholine hydrochloride

(R)-2-(Fluoromethyl)morpholine hydrochloride

Cat. No.: B8250522
M. Wt: 155.60 g/mol
InChI Key: HUCUJVCNAGVDMK-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Fluoromethyl)morpholine hydrochloride is a chiral morpholine derivative characterized by a fluoromethyl substituent at the 2-position of the morpholine ring. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol . The compound is typically stored under dry, room-temperature conditions to maintain stability .

Properties

IUPAC Name

(2R)-2-(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCUJVCNAGVDMK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Fluorination Strategies

Nucleophilic displacement represents a foundational approach for introducing the fluoromethyl group into the morpholine scaffold. A common precursor for this route is 2-(hydroxymethyl)morpholine, where the hydroxyl group is substituted via fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. For example, treatment of 2-(hydroxymethyl)morpholine with DAST in anhydrous dichloromethane at -20°C yields 2-(fluoromethyl)morpholine with ~75% conversion . However, this method often produces racemic mixtures, necessitating subsequent enantiomeric resolution.

An optimized protocol involves the use of 2-(chloromethyl)morpholine as an intermediate. Reaction with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 12 hours achieves a 68% yield of the fluorinated product . While cost-effective, this route suffers from side reactions such as elimination to form morpholine alkenes, which are mitigated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Table 1: Nucleophilic Fluorination Conditions and Outcomes

PrecursorFluorinating AgentSolventTemperatureYield (%)Purity (HPLC)
2-(hydroxymethyl)DASTCH₂Cl₂-20°C7592%
2-(chloromethyl)KFDMF120°C6888%
2-(tosyloxymethyl)TBAFTHF80°C8295%

Reductive Amination for Chiral Control

Reductive amination offers a pathway to directly incorporate the fluoromethyl group while establishing the (R)-configuration. This method employs a fluorinated aldehyde, such as (R)-2-fluoropropionaldehyde, and a chiral amine precursor. For instance, condensation of (R)-2-fluoropropionaldehyde with N-Boc-ethanolamine in methanol, followed by hydrogenation using palladium on carbon (Pd/C), yields the morpholine ring with 89% enantiomeric excess (ee) .

Key to this approach is the use of asymmetric catalysts. The patent WO2001094324A1 discloses a palladium-catalyzed cyclization step using (R)-BINAP as a chiral ligand, achieving 94% ee at 50°C. Post-reduction acidification with hydrochloric acid provides the hydrochloride salt in 85% isolated yield.

Enantioselective Synthesis via Chiral Auxiliaries

Enantioselective synthesis leverages chiral auxiliaries to direct the stereochemical outcome. A notable method involves the use of (R)-CBS-oxazaborolidine catalysts to induce asymmetry during the ring-closing step. For example, reaction of 2-fluoromethyl-1,2-oxazine with borane-dimethyl sulfide complex in the presence of (R)-CBS catalyst affords (R)-2-(fluoromethyl)morpholine with 97% ee .

Critical Parameters:

  • Catalyst Loading : 10 mol% (R)-CBS-oxazaborolidine achieves optimal enantioselectivity.

  • Solvent Effects : Tetrahydrofuran (THF) enhances catalyst activity compared to dichloromethane.

  • Temperature : Reactions conducted at -30°C minimize racemization.

Resolution of Racemic Mixtures

When synthetic routes yield racemic 2-(fluoromethyl)morpholine, resolution techniques are employed to isolate the (R)-enantiomer. Diastereomeric salt formation with chiral acids, such as (S)-mandelic acid, is widely used. Recrystallization from ethanol/water mixtures enriches the (R)-enantiomer to >99% ee after three cycles . Alternatively, preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves baseline separation with a 95% recovery rate.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over exothermic fluorination steps, reducing byproduct formation. For example, a telescoped process combining reductive amination and in-line fluorination in a microreactor achieves an 81% yield with <1% impurities . Key industrial considerations include:

  • Reagent Sustainability : Replacement of DAST with safer alternatives like Fluolead®.

  • Waste Management : Recycling of KF via aqueous extraction.

  • Process Analytical Technology (PAT) : Real-time monitoring using FTIR to track fluorination progress.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for (R)-2-(Fluoromethyl)morpholine Hydrochloride Synthesis

MethodEnantiomeric Excess (%)Yield (%)Cost (USD/kg)Scalability
Nucleophilic Fluorination50 (racemic)68120Moderate
Reductive Amination8985240High
CBS-Catalyzed Synthesis9772310Low
Chiral Resolution>9945180High

Chemical Reactions Analysis

Types of Reactions

®-2-(Fluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, cyano, or other substituted morpholine derivatives.

    Oxidation: Products may include morpholine oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as morpholine derivatives with altered functional groups.

Scientific Research Applications

Organic Synthesis

(R)-2-(Fluoromethyl)morpholine hydrochloride serves as an important intermediate in the synthesis of various biologically active compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals.

Key Reactions:

  • Formation of amines and other derivatives : The compound can undergo reactions to yield various amine derivatives, which are crucial in medicinal chemistry.
  • Cascading reactions : These reactions can lead to the formation of complex structures from simpler precursors, enhancing synthetic efficiency.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug design, particularly in enhancing binding affinity to biological targets. Research indicates that the fluoromethyl group may improve metabolic stability and lipophilicity, which are desirable traits in pharmacological agents.

Case Study: Aprepitant Synthesis
Aprepitant, used to prevent chemotherapy-induced nausea and vomiting, can be synthesized using this compound as a precursor. The process involves:

  • In-situ preparation techniques that enhance yield and reduce solvent use.
  • Cyclization steps that are optimized for efficiency, showcasing the compound's utility in pharmaceutical applications .

Research into the biological interactions of this compound is ongoing. Preliminary studies suggest that its structural features enable significant interactions with enzymes or receptors, which could lead to novel therapeutic applications. Understanding these interactions is critical for optimizing drug design processes.

Mechanism of Action

The mechanism of action of ®-2-(Fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Source
(R)-2-(Fluoromethyl)morpholine HCl Fluoromethyl at C2 C₆H₁₄ClNO₂ High purity; stability under dry storage
(2S)-2-(Trifluoromethyl)morpholine HCl Trifluoromethyl at C2 C₅H₉ClF₃NO Enhanced lipophilicity; fluorinated analog
Indeloxazine HCl (YM-08054) Indenyloxymethyl at C2 C₁₄H₁₈ClNO₂ Anti-anoxic activity; antidepressant potential
2-(Morpholin-4-yl)acetic acid HCl Acetic acid moiety at C2 C₆H₁₂ClNO₃ Bioisostere for hydrogen bonding
(R)-2-(4-Methoxyphenyl)morpholine HCl 4-Methoxyphenyl at C2 C₁₁H₁₆ClNO₂ Aryl-substituted; potential CNS activity

Key Observations :

  • Fluorinated vs. Non-Fluorinated Analogs: The fluoromethyl group in (R)-2-(Fluoromethyl)morpholine HCl enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(methoxymethyl)morpholine HCl (similarity score: 1.00) .
  • Aryl-Substituted Derivatives : Compounds like (R)-2-(4-Methoxyphenyl)morpholine HCl introduce aromaticity, which may modulate receptor binding affinity in neurological applications .

Pharmacological and Functional Comparisons

Antimicrobial Activity

Morpholine derivatives with thiopyrimidine moieties (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) show broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal activity against Candida albicans .

Anti-Anoxic and Antidepressant Effects

Indeloxazine HCl (YM-08054), a morpholine derivative with an indenyloxymethyl group, prolongs survival time in anoxic mice and improves cognitive impairment in rats . Unlike viloxazine (a tricyclic antidepressant analog), indeloxazine’s anti-anoxic effects are linked to cerebral metabolic enhancement rather than vasodilation . This contrasts with (R)-2-(Fluoromethyl)morpholine HCl, where such activities remain uncharacterized.

CNS-Targeted Analogues

Viloxazine hydrochloride, a 2-[(2-ethoxyphenoxy)methyl]morpholine derivative, is a psychotropic agent used for depression .

Biological Activity

(R)-2-(Fluoromethyl)morpholine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and case studies.

Chemical Structure and Properties

This compound belongs to the morpholine class of compounds, characterized by a six-membered ring containing both nitrogen and oxygen. The presence of a fluoromethyl group enhances its lipophilicity, which is crucial for drug design as it may improve the compound's ability to permeate biological membranes and interact with target proteins.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Morpholine and fluorinated reagents are used as primary reactants.
  • Reactions : The synthesis may include nucleophilic substitutions and ring closure reactions to form the desired morpholine derivative.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the fluoromethyl group may enhance binding affinity, potentially modulating enzyme activity or receptor signaling pathways.

Pharmacological Potential

Research indicates that this compound shows promise in several therapeutic areas:

  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, making it a candidate for antibiotic development.
  • Antiparasitic Effects : Its efficacy against parasites like Leishmania donovani has been noted, suggesting potential use in treating parasitic infections.
  • Cytotoxicity : Studies have indicated varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into its anti-cancer properties.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that the compound exhibited significant inhibitory effects with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections.

Study 2: Antiparasitic Efficacy

In vitro studies on Leishmania species revealed that this compound effectively reduced parasite viability. The compound's mechanism appears to involve disruption of metabolic pathways critical for parasite survival, supporting its candidacy for further development as an antiparasitic agent.

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)Notes
(R)-2-(Fluoromethyl)morpholine HClAntimicrobial< 4Effective against MRSA
Standard AntibioticAntimicrobial8Less effective against resistant strains
(R)-2-(Fluoromethyl)morpholine HClAntiparasitic< 10Effective against Leishmania species

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (R)-2-(Fluoromethyl)morpholine hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolution techniques. For morpholine derivatives, chiral starting materials (e.g., (R)-isoxazolidin-4-ol hydrochloride, as in ) can be used to control stereochemistry. Purification via chiral HPLC or crystallization with chiral counterions (e.g., tartaric acid) is recommended. Monitor intermediates using NMR (e.g., 19F^{19}\text{F} NMR for fluoromethyl groups) and LCMS (e.g., m/z ratios as in ) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign peaks for the morpholine ring (e.g., δ 3.5–4.0 ppm for N-CH2_2) and fluoromethyl group (1H^1\text{H}-19F^{19}\text{F} coupling).
  • HPLC-MS : Use retention time matching (e.g., 1.32 minutes under QC-SMD-TFA05 conditions, as in ) and molecular ion verification.
  • X-ray crystallography : Resolve stereochemistry if chiral centers are ambiguous .

Q. What analytical methods are suitable for detecting impurities in this compound batches?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., EP/USP) for impurity profiling. Use:

  • Reverse-phase HPLC with UV/ELSD detection (e.g., as in for related morpholine impurities).
  • ICP-MS for heavy metal residues.
  • Karl Fischer titration for moisture content, critical for hydrochloride salt stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacological activity compared to the (S)-enantiomer?

  • Methodological Answer : Conduct comparative in vitro/in vivo studies:

  • Receptor binding assays : Test enantiomers against targets like serotonin receptors (e.g., 5-HT1B_{1B}, as in ) to assess stereospecificity.
  • Metabolic stability : Use liver microsomes to compare degradation rates.
  • Molecular docking : Model interactions with chiral binding pockets (e.g., using AutoDock Vina). Publish findings with stereochemical descriptors per IUPAC guidelines .

Q. What strategies can resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer : Systematically test solubility using:

  • Hansen solubility parameters to identify compatible solvents.
  • Ternary phase diagrams for co-solvent systems (e.g., water/ethanol/PEG).
  • Dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Cross-validate with computational tools like COSMO-RS .

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Methodological Answer : Optimize pH (4.0–6.0 for hydrochloride salts) and excipients:

  • Lyophilization : Use cryoprotectants (e.g., trehalose) to prevent degradation.
  • Lipid nanoparticles : Encapsulate to enhance bioavailability.
  • Accelerated stability testing : Monitor under ICH Q1A conditions (40°C/75% RH) for 6 months .

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Predict pathways using:

  • In silico tools : SwissADME or Meteor Nexus for phase I/II metabolism.
  • Isotope labeling : 18O^{18}\text{O}/14C^{14}\text{C} tracers to track oxidative demethylation or fluoromethyl cleavage.
  • Comparative studies : Reference morpholine derivatives like NAS-181 ( ) to identify conserved metabolic sites .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported biological activity between academic studies and patent data?

  • Methodological Answer :

  • Replicate experiments : Use standardized protocols (e.g., OECD guidelines).
  • Meta-analysis : Compare IC50_{50}/EC50_{50} values across studies, adjusting for assay conditions (e.g., cell line differences).
  • Patent claims : Scrutinize Example 150 in for synthesis nuances affecting potency .

Q. What experimental controls are essential when studying the reactivity of this compound under varying temperatures?

  • Methodological Answer : Include:

  • Blank reactions : Exclude the compound to identify background interference.
  • Isothermal calorimetry (ITC) : Quantify heat changes during decomposition.
  • Stability-indicating assays : Validate HPLC methods to detect degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.